methyl 4-{[(4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that combines a quinoline derivative with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, which is then coupled with a benzoate ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: This reaction can reduce the carbonyl group to a hydroxyl group.
Substitution: This reaction can replace functional groups on the quinoline or benzoate moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinoline derivative with an additional carbonyl group, while reduction may produce a compound with multiple hydroxyl groups .
Scientific Research Applications
Methyl 4-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}-1,3-thiazol-4-yl acetate
- 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-5-yl)acetamido)benzoic acid
Uniqueness
Methyl 4-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H16N2O5 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 4-[(9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H16N2O5/c1-27-20(26)12-5-7-13(8-6-12)21-18(24)15-17(23)14-4-2-3-11-9-10-22(16(11)14)19(15)25/h2-8,23H,9-10H2,1H3,(H,21,24) |
InChI Key |
KGWLUCZZDZHMJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Origin of Product |
United States |
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